ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4-phenylthiophene-3-carboxylate
CAS No.: 325729-51-9
Cat. No.: VC5473816
Molecular Formula: C26H28N2O6S2
Molecular Weight: 528.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325729-51-9 |
|---|---|
| Molecular Formula | C26H28N2O6S2 |
| Molecular Weight | 528.64 |
| IUPAC Name | ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-4-phenylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C26H28N2O6S2/c1-4-33-26(30)23-22(19-8-6-5-7-9-19)16-35-25(23)27-24(29)20-10-12-21(13-11-20)36(31,32)28-14-17(2)34-18(3)15-28/h5-13,16-18H,4,14-15H2,1-3H3,(H,27,29) |
| Standard InChI Key | DEDPOWKCMUNVBZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Introduction
Chemical Structure and Synthesis
Structural Features
The compound’s structure comprises three key components:
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Thiophene Core: A five-membered aromatic ring with sulfur at position 1, substituted at positions 2, 3, and 4. The 2-position hosts a benzamido group, the 3-position an ethyl carboxylate, and the 4-position a phenyl group .
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Benzamido Sulfonyl Group: At position 2 of the thiophene, a benzamide group is linked to a sulfonyl moiety, which connects to the morpholine ring.
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2,6-Dimethylmorpholine: A six-membered morpholine ring with methyl groups at positions 2 and 6, conferring steric and electronic modulation.
The stereochemistry of the morpholine ring (chair conformation) and planarity of the thiophene-phenyl system likely influence its intermolecular interactions.
Synthetic Pathways
Synthesis typically involves multi-step protocols:
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Thiophene Ring Formation: The Gewald reaction is employed to construct 2-aminothiophene derivatives. For example, ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5) serves as a precursor, synthesized via condensation of ethyl cyanoacetate, elemental sulfur, and a ketone .
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Sulfonylation and Benzamidation: The amine group at position 2 reacts with 4-(chlorosulfonyl)benzoic acid derivatives to form the sulfonamide linkage. Subsequent coupling with 2,6-dimethylmorpholine completes the substitution .
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Purification: Chromatography or crystallization isolates the final product, with yields and purity dependent on reaction conditions.
Physicochemical Properties
The ethyl carboxylate and sulfonamide groups confer moderate polarity, while the phenyl and morpholine substituents enhance lipophilicity. Analogous compounds, such as ethyl 2-amino-4-phenylthiophene-3-carboxylate, exhibit solubility in DMSO (30 mg/mL) and ethanol (20 mg/mL) .
Comparative Analysis with Structural Analogs
The subject compound’s hybrid structure merges features of these analogs, potentially broadening its therapeutic scope.
Future Directions and Challenges
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Synthetic Optimization: Improving yield and scalability of the multi-step synthesis.
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ADME Profiling: Assessing absorption, distribution, metabolism, and excretion in vitro.
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Target Validation: Identifying specific molecular targets (e.g., kinases, transporters) via high-throughput screening.
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Toxicology Studies: Evaluating acute and chronic toxicity in preclinical models.
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